5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine
CAS No.: 1379222-60-2
Cat. No.: VC7433042
Molecular Formula: C7H7N3S
Molecular Weight: 165.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379222-60-2 |
|---|---|
| Molecular Formula | C7H7N3S |
| Molecular Weight | 165.21 |
| IUPAC Name | 5-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
| Standard InChI | InChI=1S/C7H7N3S/c1-4-2-3-5-6(9-4)11-7(8)10-5/h2-3H,1H3,(H2,8,10) |
| Standard InChI Key | XRVMRBLTLLQGKG-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=C1)N=C(S2)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Configuration
The thiazolo[5,4-b]pyridine system consists of a pyridine ring fused to a thiazole moiety at positions 5 and 4, respectively. In 5-methyl- thiazolo[5,4-b]pyridin-2-amine, the methyl group occupies position 5 on the pyridine ring, while the amine is situated at position 2 of the thiazole ring (Figure 1). This arrangement distinguishes it from related derivatives, such as N-methyl- thiazolo[5,4-b]pyridin-2-amine (CAS# 62638-68-0), where the methyl group is attached to the amine nitrogen rather than the pyridine backbone .
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇N₃S | |
| Molecular Weight | 165.22 g/mol | |
| Exact Mass | 165.03600 | |
| LogP (Partition Coefficient) | 1.15 | |
| Topological Polar Surface Area | 69.28 Ų |
The molecular formula (C₇H₇N₃S) and weight (165.22 g/mol) align with analogs reported in the literature . The LogP value of 1.15 suggests moderate lipophilicity, which may influence bioavailability and membrane permeability in biological systems .
Synthetic Methodologies
Microwave-Assisted Cyclization
Microwave-assisted synthesis has emerged as a robust strategy for constructing thiazolo[5,4-b]pyridine derivatives. In a study by Ankati and Biehl , 3-methylisothiazolo[5,4-b]pyridine was synthesized via microwave irradiation of 1-(2-chloropyridin-3-yl)ethanone with elemental sulfur, ammonium chloride, and sodium acetate in DMF at 120°C for 15 minutes (yield: 79%) . While this method targets a methyl-substituted isothiazolo derivative, analogous conditions could be adapted for 5-methyl- thiazolo[5,4-b]pyridin-2-amine by modifying the starting material to incorporate a pre-installed methyl group at position 5.
Table 2: Representative Reaction Conditions for Thiazolo[5,4-b]pyridines
Alternative Routes: Cyclocondensation and Functionalization
Cyclocondensation of 2-aminopyridine-3-thiols with nitriles or carbonyl compounds offers another pathway. For example, janthinedine A, a thiazolo[5,4-b]pyridine alkaloid isolated from Penicillium janthinellum, was characterized using single-crystal X-ray diffraction and NMR spectroscopy . Although its substituents differ, the core synthesis likely involved cyclization of a thiol-containing precursor with a benzoyl group . Applying similar logic, 5-methyl- thiazolo[5,4-b]pyridin-2-amine could be synthesized via cyclocondensation of 5-methylpyridine-2-amine with a thiocyanate or thioamide.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR data for thiazolo[5,4-b]pyridine derivatives reveal distinct patterns attributable to the fused heterocyclic system. For janthinedine A , key signals include:
-
¹H NMR (CD₃OD): δ 8.57 (d, J = 8.5 Hz, H-4), 7.80 (d, J = 8.5 Hz, H-5), 4.85 (s, H-8) .
-
¹³C NMR: δ 169.4 (C-2), 134.6 (C-4), 120.9 (C-5), 65.8 (C-8) .
In the target compound, the methyl group at position 5 would deshield adjacent protons (e.g., H-4 and H-6), potentially shifting their resonances upfield compared to non-methylated analogs. The amine proton (H-2) is expected to appear as a broad singlet near δ 5.5–6.0 ppm, depending on solvent and hydrogen bonding.
Mass Spectrometry and High-Resolution Data
High-resolution mass spectrometry (HRMS) of N-benzyl- thiazolo[5,4-b]pyridin-2-amine (C₁₃H₁₁N₃S) confirmed a molecular ion peak at m/z 241.31 [M+H]⁺ . For 5-methyl- thiazolo[5,4-b]pyridin-2-amine, the exact mass (165.03600) aligns with theoretical calculations, providing unambiguous confirmation of the molecular formula .
Challenges and Future Directions
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